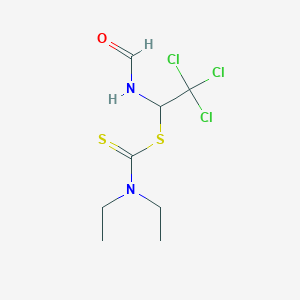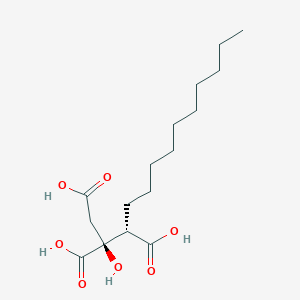
(2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid is the (2S,3S)-diastereomer of 2-hydroxytridecane-1,2,3-tricarboxylic acid. It is a conjugate acid of a (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylate.
Wissenschaftliche Forschungsanwendungen
Biotechnological Preparation and Use as Building Blocks
- (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid is of special interest in organic synthesis due to its chiral nature and tricarboxylic structure. Biotechnological methods have been developed for the preparation of similar oxo- and hydroxycarboxylic acids, emphasizing green chemistry and stereoselectivity. These acids serve as new building blocks in organic synthesis, creating novel chiral entities for total synthesis and pharmaceutical research (Aurich et al., 2012).
Synthesis and Characterization in Organic Chemistry
- Research has shown that acids like this compound can be synthesized and characterized for various applications in organic chemistry. Studies focus on synthesis methods, stereochemistry, and potential applications in creating complex molecules and polymers (Darley et al., 2003).
Application in Polymer and Materials Science
- Tricarboxylic acids, including those similar to this compound, are used in synthesizing novel polymers and materials. Research in this area explores the use of these acids in creating new types of polyesters and other materials with unique properties (Sapich et al., 1998).
Pharmaceutical Applications
- In the pharmaceutical field, tricarboxylic acids like this compound are explored for their multifunctional properties as excipients. Their chemical structure allows for diverse applications in drug formulation, enhancing attributes of pharmaceutical preparations (Lambros et al., 2022).
Environmental and Green Chemistry
- The synthesis and use of tricarboxylic acids in environmental and green chemistry applications are being investigated. This includes the exploration of their role in sustainable chemistry practices, and their potential in creating environmentally friendly materials and processes (Badea & Radu, 2018).
Eigenschaften
Molekularformel |
C16H28O7 |
|---|---|
Molekulargewicht |
332.39 g/mol |
IUPAC-Name |
(2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H28O7/c1-2-3-4-5-6-7-8-9-10-12(14(19)20)16(23,15(21)22)11-13(17)18/h12,23H,2-11H2,1H3,(H,17,18)(H,19,20)(H,21,22)/t12-,16+/m1/s1 |
InChI-Schlüssel |
DQIHPEKINXOMBM-WBMJQRKESA-N |
Isomerische SMILES |
CCCCCCCCCC[C@H](C(=O)O)[C@@](CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


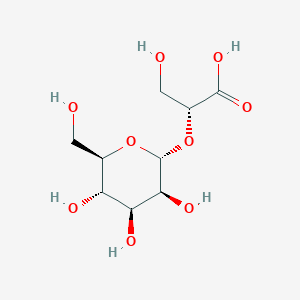

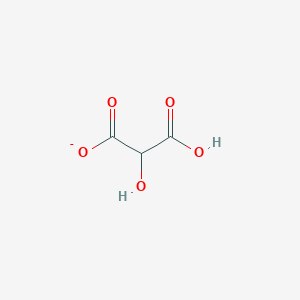
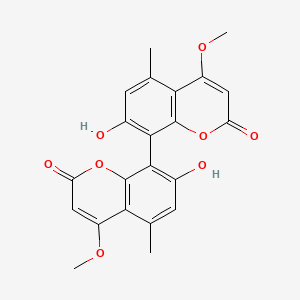


![(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one](/img/structure/B1237637.png)
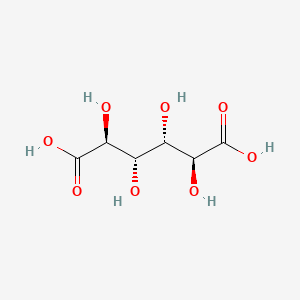
![N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B1237639.png)
![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1237640.png)


